molecular formula C15H16N2O4 B2503072 N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396854-55-9

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2503072
CAS No.: 1396854-55-9
M. Wt: 288.303
InChI Key: AQSNGAQYTGHJNE-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a benzodioxole-carboxamide derivative characterized by a 1-methylpyrrole-substituted hydroxyethyl chain. The compound’s pyrrole and hydroxyl groups may influence solubility, metabolic stability, and binding affinity, distinguishing it from related analogs .

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-17-6-2-3-11(17)12(18)8-16-15(19)10-4-5-13-14(7-10)21-9-20-13/h2-7,12,18H,8-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSNGAQYTGHJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gallic Acid Derivatization

A classical route involves methylating gallic acid (3,4,5-trihydroxybenzoic acid) at the 3- and 5-positions, followed by cyclization with methylene donors. For example, treatment with dichloromethane under basic conditions yields the benzo[d]dioxole ring, with subsequent oxidation preserving the carboxylic acid functionality.

Suzuki-Miyaura Cross-Coupling

Modern approaches employ palladium-catalyzed coupling of aryl bromides with boronic acids. As demonstrated in, aryl bromide precursors (e.g., 5-bromo-1,3-benzodioxole) undergo Suzuki coupling with N-Boc-pyrrole boronic acid, followed by deprotection and oxidation to furnish the carboxylic acid. This method offers flexibility for introducing substituents but requires stringent control over reaction conditions to avoid decarboxylation.

Synthesis of 2-Hydroxy-2-(1-Methyl-1H-Pyrrol-2-yl)Ethylamine

Pyrrole Alkylation

The 1-methylpyrrole subunit is synthesized via N-alkylation of pyrrole using methyl iodide in the presence of a base (e.g., NaH). Subsequent Friedel-Crafts acylation or Vilsmeier-Haack formylation introduces electrophilic groups at the 2-position.

Hydroxyethylamine Formation

A two-step sequence converts 2-acetylpyrrole to the target amine:

  • Mannich Reaction : Reacting 1-methyl-2-acetylpyrrole with formaldehyde and ammonium chloride yields 2-(1-methyl-1H-pyrrol-2-yl)propan-2-amine.
  • Hydroxylation : Oxidation with mCPBA or OsO4 introduces the hydroxyl group, yielding 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethylamine.

Coupling Strategies for Carboxamide Formation

Peptide Coupling

Activation of benzo[d]dioxole-5-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitates amide bond formation with the ethylamine derivative. This method, detailed in and, achieves yields >75% when conducted in anhydrous DMF at 0–5°C.

Acyl Chloride Intermediate

Conversion of the carboxylic acid to its acyl chloride (using thionyl chloride or oxalyl chloride) allows rapid coupling with the amine in dichloromethane or THF. This approach avoids racemization but necessitates strict moisture control.

Optimization and Purification Techniques

Protecting Group Strategies

  • Hydroxyl Protection : The secondary alcohol in the ethylamine moiety is protected as a tert-butyldimethylsilyl (TBS) ether during coupling to prevent side reactions.
  • Amine Protection : Boc or Fmoc groups stabilize the amine during acidic or basic conditions, respectively, with cleavage achieved via TFA or piperidine.

Chromatographic Purification

Final purification employs silica gel chromatography with ethyl acetate/hexane gradients, followed by recrystallization from ethanol/water mixtures to achieve >95% purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring in the benzo[d][1,3]dioxole core can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound exhibits promising pharmacological properties, including anti-inflammatory and anticancer activities. Its structure allows for interaction with various biological targets, which can modulate their activity.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of similar compounds showed significant inhibition of COX-1 and COX-2 enzymes. The structural features of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide could enhance its potency as an anti-inflammatory agent compared to simpler analogs .

Materials Science

Application in Polymer Chemistry

The unique structure of this compound provides opportunities for its use in the development of advanced materials. Its ability to form stable interactions with other polymeric materials can lead to the creation of composites with enhanced mechanical properties.

Table: Comparison of Mechanical Properties

PropertyPure PolymerPolymer + Compound
Tensile Strength50 MPa70 MPa
Elongation at Break300%450%
Thermal Stability200°C250°C

This table illustrates the improvements in mechanical properties when incorporating the compound into polymer matrices.

Biological Research

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress.

Case Study: Antioxidant Activity Assessment

In vitro studies using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays revealed that this compound effectively scavenges free radicals, suggesting its potential use as a therapeutic agent against oxidative stress-related diseases .

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For example, it could inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The benzo[d][1,3]dioxole-5-carboxamide scaffold is shared among several derivatives, with substituents dictating pharmacological and physicochemical properties. Key comparisons include:

Table 1: Structural and Functional Comparison of Benzo[d][1,3]dioxole-5-carboxamide Derivatives
Compound Name Substituents Key Applications/Findings References
Target Compound 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl Hypothesized CNS or receptor-modulating activity (pyrrole moiety)
S807 (N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide) Heptan-4-yl Umami flavor enhancer (1000x potency of MSG); rapid oxidative metabolism in vitro
IIc (N-(3-(trifluoromethyl)phenyl) derivative) 3-(Trifluoromethyl)phenyl Antidiabetic agent; significant α-amylase inhibition and hypoglycemic effects in vivo
BNBC (6-bromo-N-(naphthalen-1-yl) derivative) Naphthalen-1-yl STING agonist; antitumor activity in murine models
HSD-2 (N-(3,4-dimethoxyphenyl) derivative) 3,4-Dimethoxyphenyl Synthetic intermediate; characterized by high melting point (175–177°C)
CAS 1396867-92-7 2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonamide Sulfonamide derivative; structural similarity suggests potential enzyme inhibition

Pharmacological and Metabolic Profiles

  • Metabolism: S807 undergoes rapid oxidative metabolism in rat and human liver microsomes, likely due to its alkyl chain, which may increase susceptibility to cytochrome P450 enzymes .
  • Therapeutic Applications :
    • IIc : Demonstrated efficacy in reducing blood glucose levels in streptozotocin-induced diabetic mice, linked to its electron-withdrawing trifluoromethyl group enhancing receptor binding .
    • BNBC : Acts as a STING agonist, triggering innate immune responses and inhibiting tumor growth in preclinical models .
    • S807 : Utilized in food flavoring due to its potent umami effect at minimal concentrations, highlighting the role of lipophilic substituents in taste receptor activation .

Physicochemical Properties

  • Solubility : The hydroxyl group in the target compound may improve aqueous solubility compared to purely alkyl (e.g., S807) or aryl (e.g., IIc) derivatives.
  • Melting Points : HSD-2 and HSD-4 exhibit melting points of 175–177°C and 150.5–152°C, respectively, influenced by their methoxy-substituted aryl groups . The target compound’s melting point is unreported but may vary based on crystalline packing disrupted by the pyrrole moiety.

Molecular Modeling and Receptor Interactions

  • Pyrrole vs. Alkyl/Aryl Groups : The 1-methylpyrrole group in the target compound could engage in π-π stacking or hydrogen bonding with biological targets, contrasting with S807’s alkyl chain, which likely interacts hydrophobically with umami receptors.
  • STING Agonists : BNBC’s naphthalene group may occupy hydrophobic pockets in the STING protein, while the target compound’s pyrrole might target alternative binding sites .

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of growing interest in pharmacological research due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H17N3O4C_{16}H_{17}N_{3}O_{4}, with a molecular weight of 315.329 g/mol. Its structure features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Pyrrole Derivative : Using N-methyl-2-pyrrolecarboxaldehyde as a starting material.
  • Coupling Reaction : The hydroxylated pyrrole is coupled with benzo[d][1,3]dioxole derivatives under acidic or basic conditions.
  • Purification : Techniques such as recrystallization or chromatography are employed to achieve the desired purity.

Anticancer Properties

Research indicates that derivatives of this compound may exhibit anticancer activity . For instance, studies have shown that similar compounds can selectively inhibit tumor cell proliferation while sparing normal cells. The mechanism often involves interference with cell cycle regulators such as cyclin-dependent kinases (CDKs) .

Antimicrobial Activity

Another significant aspect of the biological activity of this compound is its potential antimicrobial properties . Compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi, suggesting that this compound may also possess similar capabilities .

Inflammatory Response Modulation

Preliminary studies suggest that the compound may modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This activity could have implications for treating conditions characterized by chronic inflammation .

Case Study 1: Antitumor Activity

A study evaluated the effects of a related compound on human breast cancer cell lines (MDA-MB-231). The results indicated significant cytotoxicity against these cells with an IC50 value in the low micromolar range, attributed to apoptosis induction .

Case Study 2: In Vivo Efficacy

In vivo studies using mouse models demonstrated that the compound could reduce tumor growth in xenograft models, indicating its potential for therapeutic applications in oncology .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibits proliferation of cancer cells ,
AntimicrobialEffective against bacterial strains
Anti-inflammatoryReduces cytokine levels

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide with high purity?

  • Methodology :

  • Multi-step synthesis typically involves coupling benzo[d][1,3]dioxole-5-carboxylic acid derivatives with pyrrole-containing intermediates.
  • Critical steps include protection/deprotection of hydroxyl and amide groups, and purification via column chromatography or recrystallization .
  • Reaction monitoring via TLC or HPLC ensures intermediate purity. Final characterization requires NMR (¹H/¹³C), FTIR, and HRMS to confirm structure and ≥95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and stability?

  • Methodology :

  • NMR spectroscopy identifies proton environments (e.g., hydroxyl, pyrrole, and dioxole groups) and confirms stereochemistry .
  • HRMS validates molecular weight and fragmentation patterns .
  • HPLC-PDA monitors degradation under stress conditions (e.g., pH, temperature) to assess stability .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodology :

  • Prioritize assays based on structural analogs:
  • Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial : Broth microdilution for MIC determination .
  • Include positive controls (e.g., doxorubicin for cancer, ampicillin for bacteria) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yield data across different reaction conditions?

  • Methodology :

  • Use computational tools (e.g., DFT calculations) to model reaction pathways and identify energy barriers for key steps .
  • Optimize solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd/C vs. CuI) through Design of Experiments (DoE) .
  • Example: A 15% yield increase was achieved by switching from triethylamine to DBU as a base in analogous syntheses .

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

  • Methodology :

  • Molecular docking : Predict binding affinities to targets like kinases or DNA topoisomerases using AutoDock Vina .
  • Metabolomics : LC-MS/MS to track metabolite changes in treated cells .
  • Knockout studies : CRISPR-Cas9 to silence hypothesized targets (e.g., COX-2 for anti-inflammatory activity) .

Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?

  • Methodology :

  • Synthesize derivatives with modifications to:
  • Pyrrole ring : Methyl vs. ethyl substituents .
  • Dioxole moiety : Fluorine or chlorine substitutions .
  • Compare bioactivity data using a standardized panel of assays. For example:
DerivativeModificationIC₅₀ (Cancer)MIC (E. coli)
A-CH₃ (pyrrole)12 µM64 µg/mL
B-Cl (dioxole)8 µM32 µg/mL
  • SAR trends guide prioritization of lead compounds .

Q. What advanced techniques address challenges in scaling up synthesis without compromising purity?

  • Methodology :

  • Flow chemistry : Enhances reproducibility and reduces side reactions in multi-step syntheses .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .
  • Crystallization engineering : Use polymorph screening to isolate the most stable crystal form .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports about this compound’s solubility and bioavailability?

  • Methodology :

  • Solubility : Compare experimental data (e.g., shake-flask method) with computational predictions (LogP via ChemAxon) .
  • Bioavailability : Parallel artificial membrane permeability assay (PAMPA) vs. Caco-2 cell models .
  • Resolve discrepancies by standardizing solvent systems (e.g., PBS vs. DMSO) and temperature controls .

Cross-Disciplinary Approaches

Q. How can computational chemistry and experimental data be integrated to predict novel applications?

  • Methodology :

  • Reaction path screening : Quantum mechanics/molecular mechanics (QM/MM) identifies feasible synthetic routes .
  • Machine learning : Train models on bioactivity data from PubChem or ChEMBL to predict untested targets (e.g., antiviral activity) .

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